molecular formula C111H188N42O24S2 B561596 TAT-cyclo-CLLFVY CAS No. 1446322-66-2

TAT-cyclo-CLLFVY

Cat. No.: B561596
CAS No.: 1446322-66-2
M. Wt: 2559.115
InChI Key: AWUUHEHYNQGEFC-XLZVTALKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TAT-cyclo-CLLFVY is a cyclic peptide known for its role as a selective inhibitor of hypoxia-inducible factor-1 (HIF-1) dimerization. It specifically blocks the protein-protein interaction between recombinant His-HIF-1 alpha and GST-HIF-1 beta, with an IC50 value of 1.3 micromolar. Notably, it does not affect the interaction of His-HIF-2 alpha with GST-HIF-1 beta. This compound has shown efficacy in suppressing hypoxia-induced HIF-1 activity, leading to reduced expression of vascular endothelial growth factor (VEGF) and carbonic anhydrase IX (CAIX) in osteosarcoma and breast cancer cell lines .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of TAT-cyclo-CLLFVY involves the use of a genetically encoded high-throughput screening platform to identify cyclic hexapeptides. The identified peptide, cyclo-CLLFVY, is synthesized through solid-phase peptide synthesis (SPPS) techniques. The cyclic nature of the peptide is achieved by forming a disulfide bond between cysteine residues .

Industrial Production Methods: Industrial production of this compound would likely involve large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC). The peptide is then lyophilized to obtain a white solid, which is stored at -20 degrees Celsius to maintain stability.

Chemical Reactions Analysis

Types of Reactions: TAT-cyclo-CLLFVY primarily undergoes protein-protein interaction inhibition reactions. It does not participate in typical organic reactions such as oxidation, reduction, or substitution.

Common Reagents and Conditions: The primary reagents involved in the synthesis and application of this compound include recombinant His-HIF-1 alpha, GST-HIF-1 beta, and various cell lines for in vitro studies. The conditions typically involve maintaining the peptide at low temperatures to prevent degradation .

Major Products Formed: The major product formed from the interaction of this compound with its target is the inhibition of HIF-1 dimerization, leading to decreased hypoxia response signaling and reduced expression of hypoxia-regulated genes such as VEGF and CAIX.

Scientific Research Applications

TAT-cyclo-CLLFVY has several scientific research applications, particularly in the fields of cancer biology and hypoxia research. It is used to study the role of HIF-1 in tumor growth, angiogenesis, and metastasis. By inhibiting HIF-1 dimerization, this compound helps researchers understand the molecular mechanisms underlying hypoxia-induced gene expression and its impact on cancer progression .

In addition to cancer research, this compound is also employed in studies related to cardiovascular diseases, where hypoxia plays a critical role. The compound’s ability to modulate hypoxia response pathways makes it a valuable tool for investigating therapeutic strategies targeting HIF-1.

Mechanism of Action

TAT-cyclo-CLLFVY exerts its effects by binding to the PAS-B domain of HIF-1 alpha, thereby preventing its dimerization with HIF-1 beta. This inhibition disrupts the formation of the HIF-1 transcription factor complex, which is essential for the cellular hypoxia response. As a result, the expression of hypoxia-regulated genes, such as VEGF and CAIX, is significantly reduced. This mechanism of action highlights the compound’s potential as a therapeutic agent in conditions where hypoxia plays a pivotal role .

Comparison with Similar Compounds

  • Cyclo-CLLFVY
  • HIF-2 alpha inhibitors
  • Other HIF-1 dimerization inhibitors

Comparison: TAT-cyclo-CLLFVY is unique in its selective inhibition of HIF-1 dimerization without affecting HIF-2 mediated hypoxia responses. This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy. Compared to other HIF-1 dimerization inhibitors, this compound demonstrates a higher specificity for the HIF-1 alpha and HIF-1 beta interaction, making it a valuable tool for targeted cancer therapy .

Properties

IUPAC Name

(2S)-5-amino-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2R)-2-amino-3-[[(2R,5S,8S,11S,14S,17S)-11-benzyl-17-[(4-hydroxyphenyl)methyl]-5,8-bis(2-methylpropyl)-3,6,9,12,15,18-hexaoxo-14-propan-2-yl-1,4,7,10,13,16-hexazacyclooctadec-2-yl]methyldisulfanyl]propanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C111H188N42O24S2/c1-59(2)52-76-97(168)148-79(54-62-22-8-7-9-23-62)99(170)151-86(61(5)6)102(173)149-78(55-63-34-36-64(154)37-35-63)98(169)150-80(100(171)147-77(53-60(3)4)96(167)146-76)58-179-178-57-65(114)87(158)135-56-85(157)136-66(26-14-44-129-106(117)118)88(159)137-67(24-10-12-42-112)89(160)138-68(25-11-13-43-113)90(161)139-69(27-15-45-130-107(119)120)91(162)140-71(29-17-47-132-109(123)124)93(164)143-73(38-40-83(115)155)95(166)142-70(28-16-46-131-108(121)122)92(163)141-72(30-18-48-133-110(125)126)94(165)144-74(31-19-49-134-111(127)128)103(174)153-51-21-33-82(153)104(175)152-50-20-32-81(152)101(172)145-75(105(176)177)39-41-84(116)156/h7-9,22-23,34-37,59-61,65-82,86,154H,10-21,24-33,38-58,112-114H2,1-6H3,(H2,115,155)(H2,116,156)(H,135,158)(H,136,157)(H,137,159)(H,138,160)(H,139,161)(H,140,162)(H,141,163)(H,142,166)(H,143,164)(H,144,165)(H,145,172)(H,146,167)(H,147,171)(H,148,168)(H,149,173)(H,150,169)(H,151,170)(H,176,177)(H4,117,118,129)(H4,119,120,130)(H4,121,122,131)(H4,123,124,132)(H4,125,126,133)(H4,127,128,134)/t65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,86-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWUUHEHYNQGEFC-XLZVTALKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC(C)C)CSSCC(C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)N2CCCC2C(=O)N3CCCC3C(=O)NC(CCC(=O)N)C(=O)O)N)CC4=CC=C(C=C4)O)C(C)C)CC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC(C)C)CSSC[C@@H](C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCC(=O)N)C(=O)O)N)CC4=CC=C(C=C4)O)C(C)C)CC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C111H188N42O24S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2559.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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